REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[OH2:10].C[C:12]#[N:13]>Cl>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:12]([NH2:13])=[O:10])=[CH:2]1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated to 100° C. for 2 h
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
stirred at RT for 2.5 h
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
recrystallized from aqueous acetonitrile
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=C(C2=CC=CC=C12)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 700 mg | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |